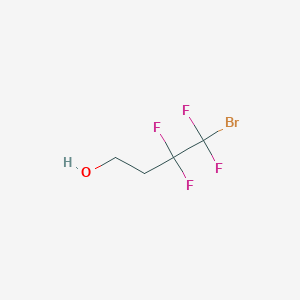

4-Bromo-3,3,4,4-tetrafluorobutan-1-ol

Overview

Description

4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is an organic compound with the molecular formula C4H5BrF4O . It is widely used in organic synthesis and can be used as a catalyst, ligand, or intermediate . It has special reactivity and selectivity in certain chemical reactions and can be used to prepare other organic compounds .

Synthesis Analysis

This compound is used for the synthesis of fluorosulfonates, which are used as chemically scaled-up resist materials suitable for microfabrication techniques, particularly for lithography in steps such as the production of semiconductor devices . Enantioenriched tetrafluorinated aryl-C-nucleosides were synthesized in four steps from 1-benzyloxy-4-bromo-3,3,4,4-tetrafluorobutan-2-ol .Molecular Structure Analysis

The molecular structure of 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is represented by the InChI code 1S/C4H5BrF4O/c5-4(8,9)3(6,7)1-2-10/h10H,1-2H2 . The compound has a molecular weight of 224.98 g/mol .Chemical Reactions Analysis

The presence of the tetrafluorinated ethylene group in 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is compatible with O-phosphorylation of the primary alcohol, as demonstrated by the successful preparation of the tetrafluorinated naphthyl-C-nucleotide .Physical And Chemical Properties Analysis

4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is a liquid at room temperature . It has a molecular weight of 224.98 g/mol . The compound has a boiling point of 146.2 ℃ at 760 Torr, a density of 1.769 g/mL, and a refractive index of 1.3940 .Scientific Research Applications

Synthetic Transformations

This compound is used in diverse synthetic transformations. It is particularly useful in the preparation of CF2CF2-containing organic molecules . The transformation of functional groups at both ends of 4-bromo-3,3,4,4-tetrafluorobutan-1-ene is simple and efficient .

Preparation of Fluorinated Sugars

4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is used in the synthesis of biologically active fluorinated sugars . These sugars exhibit unique biological activities due to the presence of the fluoroalkylene scaffolds .

Liquid Crystals

This compound has applications in the creation of functional materials such as liquid crystals . The CF2CF2 moiety in their molecular structures imparts unique properties to these materials .

Light-Emitting Materials

4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is also used in the synthesis of light-emitting materials . These materials find applications in various fields like optoelectronics .

Hydrosilylation Reactions

This compound is involved in hydrosilylation reactions . These reactions are crucial in the synthesis of various organosilicon compounds .

Safety Measures in Engineering Controls

In the field of engineering controls, this compound is used to remove hazards or place barriers between the worker and the hazard . Well-designed engineering controls can be highly effective in protecting workers .

Safety And Hazards

The compound is classified as an irritant and light sensitive . It has certain toxicity and needs to be used with caution . Contact with skin, eyes, or clothing entrance into the body may cause irritation and injury . The safety information includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 .

Future Directions

Given its use in the synthesis of fluorosulfonates and its role in microfabrication techniques, particularly for lithography in steps such as the production of semiconductor devices , 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol could have significant applications in the field of materials science and technology.

properties

IUPAC Name |

4-bromo-3,3,4,4-tetrafluorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF4O/c5-4(8,9)3(6,7)1-2-10/h10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTCOQHNKANLOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371312 | |

| Record name | 4-bromo-3,3,4,4-tetrafluorobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3,3,4,4-tetrafluorobutan-1-ol | |

CAS RN |

234443-21-1 | |

| Record name | 4-bromo-3,3,4,4-tetrafluorobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)